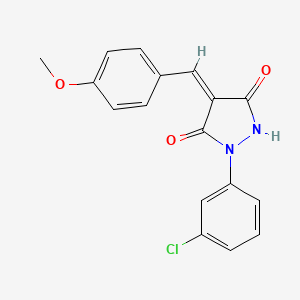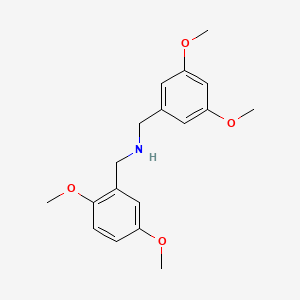![molecular formula C20H19N5 B5864944 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine family. The compound has gained attention due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the activity of COX-2.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potential anticancer and anti-inflammatory properties. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These include:
1. Further studies to determine the mechanism of action of the compound.
2. Studies to determine the safety and efficacy of the compound in animal models.
3. Studies to determine the pharmacokinetics and pharmacodynamics of the compound.
4. Studies to determine the potential of the compound as a therapeutic agent for cancer and inflammatory diseases.
5. Studies to determine the potential of the compound as a lead compound for drug development.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer and anti-inflammatory properties. However, further research is needed to determine its safety and efficacy, as well as its potential as a therapeutic agent for cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a multistep reaction. The first step involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-butanone. The second step involves the reaction of 3-methyl-1-phenyl-2-butanone with hydrazine hydrate to form 3-methyl-1-phenyl-1,2-dihydropyrazole. The third step involves the reaction of 3-methyl-1-phenyl-1,2-dihydropyrazole with 2-phenylethylamine to form this compound.
Scientific Research Applications
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
properties
IUPAC Name |
1-(3-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-15-6-5-9-17(12-15)25-20-18(13-24-25)19(22-14-23-20)21-11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXSVRLIZNYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)



![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)


![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)